3H-pyrrolo[3,4-c]pyridin-3-one
Description
Structure
3D Structure
Properties
CAS No. |
444347-45-9 |
|---|---|
Molecular Formula |
C7H4N2O |
Molecular Weight |
132.12 g/mol |
IUPAC Name |
pyrrolo[3,4-c]pyridin-3-one |
InChI |
InChI=1S/C7H4N2O/c10-7-6-4-8-2-1-5(6)3-9-7/h1-4H |
InChI Key |
DTIXNTPMSSBFKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C1C=NC2=O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3h Pyrrolo 3,4 C Pyridin 3 One and Its Structural Analogues
Strategies for Annulation of the Pyrrole (B145914) Moiety onto the Pyridine (B92270) Ring
The annulation of a pyrrole moiety onto a pyridine backbone is a common and effective strategy for constructing the pyrrolo[3,4-c]pyridine system. This approach typically involves the use of a substituted pyridine derivative bearing functional groups at the 3- and 4-positions that can undergo cyclization to form the fused pyrrole ring.
One established method for the synthesis of the precursor, 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione, involves the intramolecular cyclization of 3,4-pyridinedicarboxamides. This transformation is often achieved by heating the diamide (B1670390) in the presence of a dehydrating agent. The resulting dione (B5365651) can then undergo a regioselective reduction to yield the desired 3H-pyrrolo[3,4-c]pyridin-3-one.
Another approach involves the reaction of 3,4-pyridinedicarboxylic acid derivatives with primary amines. For instance, the condensation of methyl 3-(chlorocarbonyl)isonicotinate with various amines leads to the formation of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones. These diones serve as crucial intermediates for the synthesis of 3-oxopyrrolo[3,4-c]pyridines. The regioselective reduction of these diones, for example, using tin dust followed by treatment with triethylsilane, affords the corresponding 3-oxo derivatives. researchgate.net
Multi-Component Reaction Approaches to Pyrrolo[3,4-c]pyridin-3-one Core Construction
While direct multi-component reaction (MCR) strategies for the synthesis of this compound are not extensively documented, MCRs are widely employed for the construction of related pyrrolopyridine isomers, which illustrates the potential of this methodology. For instance, a one-pot, four-component synthesis of pyrrolo[3,4-b]pyridin-5-one derivatives has been developed, showcasing the efficiency of MCRs in building complex heterocyclic systems from simple starting materials. nih.govnih.gov This strategy involves the ammonium (B1175870) chloride-promoted reaction of an aldehyde, an amine, and an alpha-isocyanoacetamide to form a 5-aminooxazole intermediate, which then reacts with an α,β-unsaturated acyl chloride in a domino sequence to yield the pyrrolo[3,4-b]pyridin-5-one core.
Similarly, base-promoted three-component reactions of β-enamino imides, aromatic aldehydes, and malononitrile (B47326) or its derivatives have been successfully used to construct the pyrrolo[3,4-b]pyridine skeleton. researchgate.net These examples highlight the potential for developing novel MCRs that could be tailored for the direct synthesis of the this compound core or its immediate precursors.
Cascade Reaction Sequences in the Synthesis of Pyrrolo[3,4-c]pyridin-3-one Derivatives
Cascade reactions, which involve a series of intramolecular transformations, offer an efficient route to complex molecules from simple precursors. In the context of pyrrolopyridinone synthesis, cascade sequences are often coupled with multicomponent reactions. For example, the synthesis of polysubstituted pyrrolo[3,4-b]pyridin-5-ones has been achieved through a one-pot cascade process that combines a Ugi three-component reaction with an aza-Diels-Alder cycloaddition, N-acylation, decarboxylation, and dehydration sequence. mdpi.comnih.govbeilstein-journals.org
While a direct cascade synthesis for this compound is not prominently reported, the synthesis of its dione precursor can involve cascade-like transformations. For instance, the reaction of isatins with β-ketoamides, catalyzed by ethylenediamine (B42938) diacetate, proceeds through a cascade of C-N bond cleavage and ring expansion to afford pyrrolo[3,4-c]quinoline-1,3-dione derivatives. This demonstrates the utility of cascade reactions in constructing the core heterocyclic system.
Strategies for Annulation of the Pyridine Ring onto the Pyrrole Moiety
The construction of the pyrrolo[3,4-c]pyridine skeleton can also be achieved by forming the pyridine ring onto a pre-existing pyrrole or pyrrolidine (B122466) framework. This approach is less common than the annulation of the pyrrole moiety but offers a complementary synthetic route.
One potential strategy involves the use of a suitably functionalized pyrrole-3,4-dicarboxylate derivative. This starting material can undergo a series of reactions, such as condensation with a three-carbon component, to construct the fused pyridine ring. The choice of the three-carbon unit and the reaction conditions would be critical in directing the cyclization to form the desired pyridinone ring.
Tandem Closure Methods for the Formation of Both Rings in this compound Systems
Tandem or domino reactions that enable the simultaneous or sequential formation of both the pyrrole and pyridine rings in a single synthetic operation represent a highly efficient approach to the this compound system. Such strategies are advantageous in terms of atom economy and step efficiency.
While specific tandem closure methods leading directly to this compound are not well-documented, the synthesis of the related pyrrolo[3,4-c]pyridine-1,3-dione can be achieved through such approaches. These methods often involve the reaction of acyclic precursors that contain all the necessary atoms for both rings. For example, a carefully designed precursor with appropriate functional groups could undergo a cascade of cyclization reactions to form the bicyclic dione, which can then be selectively reduced.
Catalytic Approaches in the Synthesis of this compound Derivatives
Catalysis plays a pivotal role in modern organic synthesis, offering mild and efficient routes to complex molecules. Both transition metal catalysis and organocatalysis have been explored for the synthesis of pyrrolopyridine derivatives, and these methods could be adapted for the construction of the this compound scaffold.
Transition Metal-Catalyzed Cyclizations and Functionalizations
Transition metals, particularly palladium, are widely used to catalyze a variety of bond-forming reactions, including C-H activation, cross-coupling, and cyclization reactions, which are highly valuable for the synthesis of heterocyclic compounds.
While direct transition metal-catalyzed synthesis of this compound is not extensively reported, palladium-catalyzed reactions have been employed in the synthesis of related fused heterocyclic systems. For instance, palladium-catalyzed annulation of imidazo[1,2-a]pyridines with coumarins has been shown to produce benzofuran-fused transannulated products. This type of C-H activation and annulation strategy could potentially be applied to suitable precursors to construct the pyrrolo[3,4-c]pyridinone core.
Furthermore, the synthesis of the precursors for the pyrrolo[3,4-c]pyridin-3-one system can benefit from transition metal catalysis. For example, palladium-catalyzed cross-coupling reactions can be used to introduce the necessary functional groups onto the pyridine or pyrrole rings, which can then undergo cyclization.
Below is a data table summarizing some of the synthetic approaches towards the pyrrolo[3,4-c]pyridine-1,3-dione precursor and its subsequent reduction to the 3-oxo derivative.
| Starting Material(s) | Reagents and Conditions | Product | Yield (%) | Reference |
| Methyl 3-(chlorocarbonyl)isonicotinate, Amines | - | N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones | 74-78 | researchgate.net |
| N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones | 1. Sn dust, HCl, AcOH, reflux; 2. Et3SiH, TFA, rt | 3-Oxopyrrolo[3,4-c]pyridines | Not specified | researchgate.net |
| Isatins, β-ketoamides | Ethylenediamine diacetate (EDDA) | Pyrrolo[3,4-c]quinoline-1,3-dione derivatives | Not specified | - |
Organocatalytic Systems in Pyrrolo[3,4-c]pyridin-3-one Synthesis
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules, offering a metal-free alternative to traditional catalysis. In the context of pyrrolopyridine synthesis, organocatalysts have been instrumental in developing enantioselective methodologies.
A notable example is the asymmetric synthesis of spiro[indoline-3,4-pyrrolo[3,4-b]pyridines], a structural analogue of the pyrrolo[3,4-c]pyridine system. This was achieved through a three-component cascade reaction of isatins, cyanoacetates, and 3-aminomaleimides, catalyzed by a quinidine-derived squaramide. nih.gov This cascade process involves a sequence of Knoevenagel condensation, Michael addition, and subsequent cyclization. nih.gov The organocatalyst plays a crucial role in controlling the stereochemical outcome of the reaction, leading to the formation of the desired spiro-heterocycles with high enantioselectivity. nih.gov Under optimized conditions, this method yields the products in good yields (78-91%) and with enantiomeric excesses ranging from 53% to an excellent 99%. nih.gov This approach highlights the potential of organocatalysis for the construction of chiral, complex heterocyclic systems related to this compound. nih.gov
| Catalyst | Reactants | Product Type | Yield | Enantiomeric Excess (ee) |
| Quinidine-derived squaramide | Isatins, Cyanoacetates, 3-Aminomaleimides | Spiro[indoline-3,4-pyrrolo[3,4-b]pyridines] | 78-91% | 53-99% |
This table summarizes the results of an organocatalyzed three-component cascade reaction for synthesizing structural analogues of pyrrolo[3,4-c]pyridin-3-one. Data sourced from Chemistry (2024). nih.gov
Acid- and Base-Catalyzed Transformations
Acid and base catalysis plays a pivotal role in the synthesis of pyrrolopyridinone scaffolds, facilitating key bond-forming and cyclization steps. Both Lewis and Brønsted acids are employed to activate substrates and drive reactions toward the desired products.
Lewis acid catalysis is prominently featured in multicomponent strategies for assembling pyrrolopyridinone analogues. For instance, the synthesis of a series of polysubstituted pyrrolo[3,4-b]pyridin-5-ones was accomplished via a one-pot cascade process that combines an Ugi three-component reaction with an aza-Diels-Alder reaction, N-acylation, decarboxylation, and dehydration. nih.govdoaj.org In these complex transformations, Lewis acids like ytterbium(III) triflate doaj.org and scandium(III) triflate nih.gov have proven effective. These catalysts are typically used to activate imine intermediates, rendering them more susceptible to nucleophilic attack and facilitating the crucial cycloaddition steps. nih.govmdpi.com These reactions are often performed under microwave irradiation to enhance reaction rates and yields. nih.govdoaj.org
Brønsted acids, such as acetic acid, have also been utilized, often serving as both a catalyst and a solvent. Acetic acid can promote cascade reactions, such as the condensation of 1-(2-aminophenyl)pyrrole with aldehydes, followed by an intramolecular cyclization to form pyrrolo[1,2-a]quinoxaline (B1220188) derivatives, a related fused N-heterocyclic system. Base-assisted aromatization is another key step in some synthetic sequences, where a base is used to facilitate the final dehydration step to furnish the aromatic pyrrolopyridinone core. mdpi.com
| Catalyst/Reagent | Reaction Type | Product Core | Key Function |
| Ytterbium(III) triflate | Ugi-3CR / aza-Diels-Alder Cascade | Pyrrolo[3,4-b]pyridin-5-one | Lewis acid catalysis |
| Scandium(III) triflate | Ugi-3CR / aza-Diels-Alder Cascade | Pyrrolo[3,4-b]pyridin-5-one | Lewis acid catalysis |
| Acetic Acid | Condensation / Intramolecular Cyclization | Pyrrolo[1,2-a]quinoxaline | Brønsted acid catalysis/solvent |
| Base | Aromatization / Dehydration | Pyrrolo[3,4-b]pyridin-5-one | Base-assisted final step |
This table highlights examples of acid and base-catalyzed transformations in the synthesis of pyrrolopyridinone and related heterocyclic systems. Data sourced from Pharmaceuticals (2022) doaj.org, Molecules (2019) nih.gov, Molecules (2023) mdpi.com, and Arkivoc (2022).
Stereoselective Synthesis of Chiral this compound Derivatives
The development of stereoselective methods is crucial for accessing chiral derivatives of this compound, as the biological activity of such compounds is often dependent on their specific three-dimensional arrangement. Both enantioselective and diastereoselective strategies are employed to control the formation of stereocenters during the synthesis of the heterocyclic core and its saturated analogues.
Enantioselective Approaches for Octahydro-3H-pyrrolo[3,4-c]pyridin-3-one
While specific enantioselective methods for octahydro-3H-pyrrolo[3,4-c]pyridin-3-one are not extensively detailed, general strategies for the asymmetric synthesis of highly substituted, saturated pyrrolidine rings are well-established and applicable. One powerful approach involves the catalytic hydrogenation of substituted pyrrole precursors. nih.gov This method can create multiple new stereocenters with high diastereoselectivity, and by using chiral catalysts, an enantioselective outcome can be achieved. nih.gov
Furthermore, the principles of asymmetric organocatalysis, as demonstrated in the synthesis of related pyrrolopyridine systems, provide a clear pathway for developing such methods. nih.gov The use of chiral catalysts, such as the quinidine-derived squaramide mentioned previously, in multi-component reactions allows for the direct formation of enantiomerically enriched products from achiral starting materials. nih.gov Adapting such cascade reactions could provide a viable route to chiral octahydropyrrolopyridinone scaffolds.
Diastereoselective Control in Pyrrolo[3,4-c]pyridin-3-one Synthesis
Diastereoselective control is frequently achieved through cycloaddition reactions, particularly 1,3-dipolar cycloadditions involving azomethine ylides. scispace.comnih.gov This method is a highly effective strategy for constructing the five-membered pyrrolidine ring with excellent control over the relative stereochemistry of newly formed stereocenters. researchgate.net
In a representative synthesis of pyrrolo[1,2-a]quinolines, an analogue containing a fused pyrrolidine ring, an azomethine ylide is generated in situ and reacts with a dipolarophile like N-arylmaleimide. This [3+2] cycloaddition proceeds with complete endo-diastereoselectivity. scispace.com The reaction's stereochemical outcome is often controlled by the geometry of the transition state, which can be influenced by the substrates and reaction conditions. hku.hk Such cycloadditions can be performed under catalyst-free conditions and in environmentally benign solvents like water, making them attractive from a green chemistry perspective. scispace.comnih.gov This methodology has been successfully applied to produce a variety of functionalized N-fused pyrrolidinyl spirooxindoles with excellent diastereoselectivities, often greater than 99:1 dr. nih.gov
| Method | Key Intermediate | Product Type | Stereochemical Control |
| [3+2] Cycloaddition | Azomethine Ylide | Pyrrolo[1,2-a]quinolines | Exclusive endo-diastereoselectivity |
| [3+2] Cycloaddition | Isatin-derived Azomethine Ylide | N-fused Pyrrolidinyl Spirooxindoles | Excellent diastereoselectivity (>99:1 dr) |
| Catalytic Hydrogenation | Substituted Pyrrole | Functionalized Pyrrolidines | High diastereoselectivity |
This table outlines key methodologies for achieving diastereoselective control in the synthesis of pyrrolidine-containing fused heterocycles. Data sourced from SciSpace (2023) scispace.com, Molecules (2022) nih.gov, and Organic Letters (2007). nih.gov
Mechanistic Investigations of 3h Pyrrolo 3,4 C Pyridin 3 One Formation and Transformation Reactions
Elucidation of Reaction Pathways in Multi-Component and Cascade Syntheses
Multi-component reactions (MCRs) and cascade sequences offer a highly efficient and atom-economical approach to constructing the complex pyrrolo[3,4-c]pyridin-3-one framework. A prevalent strategy involves the Ugi-Zhu three-component reaction (UZ-3CR) coupled with a subsequent cascade process. mdpi.commdpi.comnih.gov
The general pathway commences with the reaction of an aldehyde, an amine, and an α-isocyanoacetamide. mdpi.comnih.gov In the presence of a suitable catalyst, such as ytterbium triflate or scandium(III) triflate, and often under microwave irradiation, these components combine to form a 5-aminooxazole intermediate. mdpi.commdpi.com This intermediate then undergoes a cascade sequence initiated by the addition of a dienophile, such as maleic anhydride (B1165640). mdpi.comnih.gov This triggers an aza-Diels-Alder cycloaddition, followed by N-acylation, decarboxylation, and dehydration to yield the final pyrrolo[3,4-b]pyridin-5-one product. mdpi.comnih.govrsc.org The entire process, from simple starting materials to the complex heterocyclic product, can occur in a single pot, highlighting the efficiency of this approach. mdpi.commdpi.com
A plausible mechanism for a four-component synthesis of pyrrolo[3,4-b]pyridin-5-ones, supported by Density Functional Theory (DFT) calculations, suggests the initial formation of an imine from propargylamine (B41283) and an aldehyde. researchgate.net The use of a Lewis acid, like ammonium (B1175870) chloride, activates the imine to an iminium ion, which is more reactive in the subsequent Ugi-type three-component reaction with an α-isocyanoacetamide. researchgate.net
Another notable multi-component approach involves a catalyst-free reaction of diketene, isatin, and primary amines, promoted by pyrazole, to construct pyrrolo[3,4-c]quinoline-1,3-diones. nih.govresearchgate.net This transformation involves the cleavage and formation of multiple carbon-carbon and carbon-nitrogen bonds in a single operation. nih.gov
The order of reagent addition can be critical. For instance, in the synthesis of spiro{pyrrolidine-3,1'-pyrrolo[3,4-c]pyrrole}, the sequential addition of a primary amine, two equivalents of a maleimide, and finally an aldehyde is essential for achieving high yields. ua.es The key initial step in this mechanism is the Michael-type addition of the amine to the maleimide. ua.es
| Reaction Type | Key Starting Materials | Key Intermediates | Final Product | Catalyst/Conditions |
| Ugi-Zhu/Cascade | Aldehyde, Amine, α-Isocyanoacetamide, Maleic anhydride | 5-Aminooxazole | Pyrrolo[3,4-b]pyridin-5-one | Ytterbium triflate, Toluene, Microwaves |
| Four-Component Synthesis | Propargylamine, Aldehyde, α-Isocyanoacetamide | Imine, Iminium ion | Pyrrolo[3,4-b]pyridin-5-one | Ammonium Chloride |
| Diketene-based MCR | Diketene, Isatin, Primary amine | - | Pyrrolo[3,4-c]quinoline-1,3-dione | Pyrazole (promoter), Ethanol (B145695) |
| Spiro-compound Synthesis | Primary amine, Maleimide, Aldehyde | Michael adduct | Spiro{pyrrolidine-3,1'-pyrrolo[3,4-c]pyrrole} | Toluene, 120 °C |
Examination of Cycloaddition Mechanisms Involving Pyrrolo[3,4-c]pyridine Precursors
Cycloaddition reactions are fundamental in the synthesis of the pyrrolo[3,4-c]pyridine core and its derivatives. The [2+2+2] cycloaddition of nitrogen-linked 1,6-diynes with nitriles is a powerful method for constructing the 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine skeleton. rsc.org This reaction is typically catalyzed by transition metals such as cobalt or rhodium. rsc.org DFT calculations suggest that cobalt-catalyzed reactions proceed through a cobaltacyclopentadiene intermediate. rsc.org
The intramolecular [4+2] cycloaddition (Diels-Alder reaction) is another key strategy. For example, the synthesis of pyrazolo[3',4':4,5]pyrido[2,3-d]pyrimidine derivatives involves the in situ generation of nitrile imide intermediates from tosylhydrazones. These intermediates then undergo an intramolecular 1,3-dipolar addition. jst.go.jp
In the context of MCRs, the aza-Diels-Alder reaction is a crucial step. mdpi.comnih.gov As mentioned previously, a 5-aminooxazole intermediate can act as the diene, reacting with a dienophile like maleic anhydride to form the heterocyclic core. mdpi.comnih.gov
A plausible mechanism for the formation of 2,4-diamino-1,3,5-triazine-pyrrolo[3,4-b]pyridin-5-one involves a [4+2] cycloaddition between a nitrile-substituted pyrrolo[3,4-b]pyridin-5-one and the zwitterionic form of dicyandiamide (B1669379). mdpi.com This is followed by a base-assisted aromatization to yield the final product. mdpi.com It is noted that such cycloadditions can proceed through either a concerted or a stepwise mechanism. mdpi.com
The [3+2] cycloaddition of azomethine ylides to nitropyridines provides access to condensed pyrrolines. mdpi.com For instance, the reaction of N-methyl azomethine ylide with substituted pyridines can yield 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine derivatives. mdpi.com Detailed NMR studies, including COSY, HMBC, HSQC, and NOESY, have been employed to elucidate the structure and stereochemistry of the resulting cycloadducts. mdpi.com
| Cycloaddition Type | Reactants | Key Intermediate | Product | Catalyst/Conditions |
| [2+2+2] Cycloaddition | Nitrogen-linked 1,6-diynes, Nitriles | Cobaltacyclopentadiene | 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine | CoI2(dppe)/Zn or [Rh(cod)2]BF4/BINAP |
| Intramolecular [4+2] Cycloaddition | Tosylhydrazones of 6-allylaminopyrimidine-2,4(1H,3H)-dione-5-carbaldehydes | Nitrile imide | Pyrazolo[3',4':4,5]pyrido[2,3-d]pyrimidine | Lead tetraacetate |
| Aza-Diels-Alder | 5-Aminooxazole, Maleic anhydride | - | Pyrrolo[3,4-b]pyridin-5-one | Part of a cascade sequence |
| [4+2] Cycloaddition | Nitrile-substituted pyrrolo[3,4-b]pyridin-5-one, Dicyandiamide | Zwitterionic dicyandiamide adduct | 2,4-Diamino-1,3,5-triazine-pyrrolo[3,4-b]pyridin-5-one | 2-methoxyethan-1-ol, 150 °C |
| [3+2] Cycloaddition | N-methyl azomethine ylide, Nitropyridines | - | 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine | - |
Proton-Transfer and Rearrangement Mechanisms in Pyrrolo[3,4-c]pyridin-3-one Systems
Proton transfer plays a significant role in the properties and reactivity of pyrrolo[3,4-c]pyridin-3-one derivatives. Some pyrazolyl-pyrrolo[3,4-b]pyridin-5-ones exhibit excited-state intramolecular proton transfer (ESIPT), which contributes to their dual-state emission properties. rsc.orgrsc.org This phenomenon is valuable for applications in optoelectronics and bioimaging. rsc.org However, in some cases, large Stokes shifts observed in polar solvents are not due to ESIPT, but rather the integration of the fluorophore within the pyrrolo[3,4-b]pyridin-5-one framework. rsc.org The lability of the -NH proton in certain pyrrolo[3,4-c]pyridine-based chemosensors, due to resonance stabilization of its anionic form, can facilitate photoinduced electron transfer (PET). acs.org
Rearrangement reactions are also key in the synthesis of related heterocyclic systems. For example, pyrrolo[2,1-f] ua.esrsc.orgbeilstein-journals.orgtriazin-4(3H)-ones can be prepared through the nucleophile-induced rearrangement of pyrrolooxadiazines. beilstein-journals.org The choice of counter-ion, such as lithium or sodium, can influence the ease of this rearrangement. beilstein-journals.org
In the synthesis of 1-amino-1-aryl-1,2-dihydropyrrolo[3,4-c]pyridin-3-one derivatives, a key step is the rearrangement of a lithioiminoether intermediate. clockss.org The presence of certain substituents, like a methoxy (B1213986) group, can facilitate this rearrangement by stabilizing the transition state. clockss.org
More complex cascade reactions can involve rearrangements. A rhodium-catalyzed four-step tandem reaction between acrylamides and 4-hydroxy-2-alkynoates to form furo[3,4-c]pyridine-1,4-diones involves a Lossen rearrangement as one of the key steps. rsc.org
Role of Intermediates and Transition States in Reaction Progression
The progression of reactions leading to and involving 3H-pyrrolo[3,4-c]pyridin-3-one is governed by the formation and stability of various intermediates and transition states. As discussed, the Ugi-Zhu reaction proceeds through a 5-aminooxazole intermediate, which is a stable, isolable species that can be used as a scaffold for further transformations. mdpi.comnih.govmdpi.com
In the lithiation of pyridine-3-carbonitrile (B1148548) followed by treatment with aromatic tertiary amides, the reaction proceeds through a lithium alkoxide intermediate, which then cyclizes to a lithioiminoether intermediate before rearranging to the final product. clockss.org
Theoretical studies, such as DFT calculations, are invaluable for elucidating the structures and energies of these transient species. For example, in the reaction of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid chloride with 2,3-diaminopyridine, the transition states for the nucleophilic addition steps have been characterized. mdpi.com Vibrational analysis, which identifies imaginary frequencies, is used to confirm the nature of these transition states. mdpi.com
In the rhodium-catalyzed cascade reaction to form furo[3,4-c]pyridine-1,4-diones, H/D exchange experiments have been conducted to probe the reaction mechanism, providing evidence for the proposed intermediates. rsc.org
The stability of intermediates can be influenced by reaction conditions and substituents. For instance, the formation of a spirotricyclic structure from a spirocycloadduct via a ring-closing metathesis reaction proceeds through a clean crude product, indicating a stable reaction pathway with minimal side products. ua.es
Reactivity and Derivatization Strategies for Functionalizing the 3h Pyrrolo 3,4 C Pyridin 3 One Core
N-Alkylation and Acylation Reactions on the Pyrrolo[3,4-c]pyridin-3-one Nitrogen Atoms
The nitrogen atom within the pyrrolidinone ring of the 3H-pyrrolo[3,4-c]pyridin-3-one scaffold is a primary site for functionalization through N-alkylation and N-acylation reactions. These reactions allow for the introduction of a wide variety of substituents, which can significantly influence the molecule's properties.
Researchers have synthesized numerous N-substituted derivatives to explore their biological potential. mdpi.com For instance, starting from 4-alkoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones, a series of N-alkylated compounds have been prepared. mdpi.com The synthesis often involves reacting the parent imide with alkyl halides or other electrophilic reagents. mdpi.com
One specific example is the synthesis of 4,6-dimethyl-2-(2-oxyethyl)-1,2-dihydro-3H-pyrrolo[3,4-C]pyridine-3-one, which was achieved by reacting ethyl 2,6-dimethyl-4-(chloromethyl)pyridine-3-carboxylic acid with ethanolamine. chalcogen.ro This demonstrates the direct introduction of a functionalized alkyl chain onto the nitrogen atom.
Furthermore, studies on 4-methyl-6-phenylpyrrolo[3,4-c]pyridine-1,3-dione derivatives have involved modifications at the N-2 position of the scaffold, leading to a series of N-alkyl derivatives that were screened for their in vitro antitumor activity. nih.gov These examples highlight the importance of N-alkylation as a key strategy for diversifying the pyrrolo[3,4-c]pyridin-3-one core.
A general method for preparing N-acylpyrroles involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by an acid-mediated cyclization to form the pyrrole (B145914) ring, a technique that is tolerant of various functional groups.
Functionalization of Carbon Centers within the Fused Ring System
Beyond the nitrogen atom, the carbon atoms of both the pyridine (B92270) and pyrrole rings offer opportunities for functionalization, enabling the synthesis of a diverse array of derivatives.
The pyridine ring within the this compound system is generally less reactive towards electrophilic aromatic substitution compared to benzene (B151609), due to the electron-withdrawing nature of the nitrogen atom. wikipedia.org Electrophilic attack typically occurs at the C-3 position (and C-5) of a simple pyridine ring, as this position is less deactivated than the C-2, C-4, and C-6 positions. quora.com
In the context of the fused pyrrolo[3,4-c]pyridine system, this inherent reactivity is modulated by the fused pyrrole ring and existing substituents. For example, the introduction of a fluorine atom at the 7-position of the 1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-one core has been shown to have a significant impact on the biological activity of the resulting compounds, indicating that substitution on the pyridine moiety is a viable and important derivatization strategy. nih.gov
Strategies to achieve such substitutions can involve the use of 3,4-pyridyne intermediates, which allow for the regioselective introduction of functional groups onto the pyridine ring that would be difficult to achieve through classical electrophilic substitution. nih.gov
The pyrrole ring, being electron-rich, is more susceptible to electrophilic substitution than the pyridine ring. Functionalization at the carbon positions of the pyrrole moiety is a key strategy for creating derivatives of this compound.
Research has shown that modification of substituents at various positions on the pyrrolo[3,4-c]pyridine ring system can significantly affect the potency of the resulting compounds. nih.gov For instance, studies have explored the impact of substituents at positions other than the primary nitrogen, such as the synthesis of derivatives with a methyl group at R1 to potentially improve metabolic stability. nih.gov
The formation of the 1H-pyrrolo[3,4-c]pyridin-1-one skeleton itself can be achieved through methods like the intramolecular Diels–Alder reaction of oxazole–olefins, which constructs the annulated pyridine portion onto a pre-existing or formed pyrrole precursor. clockss.org This highlights the synthetic importance of reactions involving the pyrrole part of the scaffold.
A gold-catalyzed domino cycloisomerization/alkoxylation of indole (B1671886) skeletons has been described, leading to functionalized pyrrole derivatives, showcasing advanced methods for pyrrole functionalization. acs.org
Formation of Mannich Bases and Other Adducts with Pyrrolo[3,4-c]pyridin-3-one Scaffolds
The Mannich reaction is a powerful tool for the aminoalkylation of acidic protons and has been successfully applied to the this compound scaffold. organic-chemistry.orgnih.gov This three-component condensation reaction typically involves an aldehyde, a primary or secondary amine, and a compound with an active hydrogen atom, leading to the formation of "Mannich bases". nih.govbeilstein-journals.org
Specifically, Mannich bases of 4-methyl-6-phenylpyrrolo[3,4-c]pyridine-1,3-dione have been synthesized and shown to exhibit biological activity. nih.gov These derivatives were among the most active in in vitro antitumor screenings. nih.gov The synthesis of N-aminomethyl derivatives with the character of Mannich bases has also been a focus of research to develop compounds with potential analgesic and sedative properties. mdpi.com
The general utility of the Mannich reaction allows for the introduction of a diverse range of aminoalkyl groups, providing a straightforward method to generate libraries of derivatives for biological screening. nih.gov
| Reactant 1 (Scaffold) | Reactant 2 (Amine) | Reactant 3 (Aldehyde) | Product Type | Reference |
| 4-Methyl-6-phenylpyrrolo[3,4-c]pyridine-1,3-dione | Various amines | Formaldehyde | Mannich Bases | nih.gov |
| 4-Alkoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones | Various amines | Formaldehyde | N-Aminomethyl derivatives | mdpi.com |
Regioselective Derivatization Methodologies
Controlling the regioselectivity of reactions is paramount in the synthesis of complex molecules like derivatives of this compound. The distinct electronic properties of the pyridine and pyrrole rings facilitate some degree of inherent regioselectivity.
Methodologies involving pyridyne intermediates have proven effective for the regioselective functionalization of the pyridine moiety. The generation of a 3,4-pyridyne from a suitably substituted precursor allows for the controlled addition of nucleophiles to either the C-3 or C-4 position. nih.govnih.gov For example, a coordinating group at the C-2 position can direct the addition of a Grignard reagent to the C-4 position of the pyridyne intermediate. nih.gov This approach enables the synthesis of polysubstituted pyridines that are otherwise difficult to access. nih.gov
The regioselective N-substitution of pyrrole with various electrophiles is also a well-established method. organic-chemistry.org For the fused this compound system, controlling substitution on the pyrrole ring versus the pyridine ring is a key aspect of synthetic design. The greater nucleophilicity of the pyrrole ring often directs electrophiles to its carbon atoms.
Copper-phenanthroline catalyst systems have been used for the regioselective synthesis of complex fused pyrrole systems, demonstrating that catalyst control can be a powerful tool for achieving high regioselectivity under mild conditions. beilstein-journals.org
| Strategy | Target Ring | Key Feature | Outcome | Reference |
| Pyridyne Intermediates | Pyridine | Controlled generation and trapping of aryne | Regioselective di- and tri-substitution | nih.gov, nih.gov |
| Directed Lithiation | Pyridine | Use of directing groups to control metalation site | Site-specific functionalization | nih.gov |
| Catalytic Cycloaddition | Pyrrole/Pyridine | Use of specific catalysts (e.g., Cu-phenanthroline) | High regioselectivity in ring formation | beilstein-journals.org |
Ligand Design and Conjugation Strategies Utilizing the Pyrrolo[3,4-c]pyridin-3-one Scaffold
The this compound scaffold has been extensively used in ligand design for various biological targets due to its rigid bicyclic structure and the numerous points for derivatization.
Derivatives of this scaffold have been synthesized and investigated as inhibitors for a range of enzymes. For example, certain 6-[(2-aminocyclohexyl)amino]-1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-one derivatives have been identified as potent inhibitors of Spleen Tyrosine Kinase (SYK). nih.gov Similarly, pyrrolo[3,4-c]pyridine-3-one derivatives have been developed as inhibitors of the InhA enzyme, which is crucial for Mycobacterium tuberculosis. nih.gov Other derivatives have shown inhibitory activity against phosphoinositide 3-kinases (PI3Ks). nih.gov The design of these ligands often involves strategic placement of substituents to optimize interactions with the target protein's active site. nih.gov
Beyond small molecule inhibitors, the this compound core has been utilized in conjugation strategies. One notable example is the coupling of 4,6-dimethyl-2-(2-oxyethyl)-1,2-dihydro-3H-pyrrolo[3,4-C]pyridine-3-one with magnetite nanoparticles. chalcogen.ro This was achieved through self-assembly of the heterocyclic compound onto the surface of the nanoparticles, creating nanostructures that combine the properties of the organic molecule with the magnetic nanoparticles. chalcogen.ro Such conjugation strategies open up possibilities for targeted delivery and diagnostic applications.
| Target/Application | Derivative Type | Key Finding | Reference |
| SYK Inhibition | 6-[(2-aminocyclohexyl)amino]-1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-ones | 7-fluoro substitution and methylpyrazole ring increased activity | nih.gov |
| InhA Inhibition | 1-Phenyl-pyrrolo[3,4-c]pyridine-3-one derivatives | Unsubstituted or meta-substituted phenyl rings were most active | nih.gov |
| PI3K Inhibition | 4-Methyl-2-[1-(2,2,2,-trifluoroethyl)-1H-pyrazol-4-yl]-1H-pyrrolo[3,4-c]pyridin-3,6-dione derivatives | Substitution at the 6-position led to high PI3Kγ affinity | nih.gov |
| Nanoparticle Conjugation | 4,6-dimethyl-2-(2-oxyethyl)-1,2-dihydro-3H-pyrrolo[3,4-C]pyridine-3-one | Successful coupling with magnetite nanoparticles via self-assembly | chalcogen.ro |
Advanced Spectroscopic and Structural Elucidation Techniques for 3h Pyrrolo 3,4 C Pyridin 3 One and Its Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for elucidating the molecular framework of 3H-pyrrolo[3,4-c]pyridin-3-one analogues in solution. A combination of one-dimensional and two-dimensional experiments allows for a comprehensive assignment of all proton and carbon signals.
One-dimensional NMR provides the initial and fundamental data for structural assignment.
¹H NMR : Proton NMR spectra reveal the chemical environment, multiplicity (spin-spin coupling), and integration of all hydrogen atoms in the molecule. For instance, in derivatives of 1,2-dihydropyrrolo[3,4-c]pyridin-3-one, the protons on the pyridine (B92270) and pyrrole (B145914) rings, as well as on various substituents, exhibit characteristic chemical shifts. clockss.org In one study, the ¹H NMR spectrum of 1-dimethylamino-1-phenyl-1,2-dihydropyrrolo[3,4-c]pyridin-3-one in CDCl₃ showed a singlet for the dimethylamino protons at δ 2.21 ppm, while the aromatic protons appeared as multiplets in the δ 7.24-7.72 ppm range, and the pyridine protons were observed at δ 8.70 and 9.02 ppm. clockss.org
¹³C NMR : Carbon-13 NMR provides information on the carbon skeleton. The chemical shifts of carbon atoms are indicative of their hybridization and electronic environment. In 1-dimethylamino-1-phenyl-1,2-dihydropyrrolo[3,4-c]pyridin-3-one, the carbonyl carbon of the lactam ring (C-3) resonates at δ 169.58 ppm, while the carbon bearing the dimethylamino and phenyl groups (C-1) is found at δ 85.34 ppm. clockss.org The pyridine ring carbons typically appear in the range of δ 118-158 ppm. clockss.org
¹⁵N NMR : While less common, ¹⁵N NMR can offer direct insight into the electronic environment of the nitrogen atoms within the pyrrolopyridine core. The chemical shifts of the pyrrole-type and pyridine-type nitrogens are distinct and can be sensitive to substitution and intermolecular interactions.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a this compound Analogue
1-Dimethylamino-1-phenyl-1,2-dihydropyrrolo[3,4-c]pyridin-3-one in CDCl₃ clockss.org
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| 1 | - | 85.34 |
| 2 (NH) | 7.24 (br s) | - |
| 3 (C=O) | - | 169.58 |
| 3a | - | 125.66 |
| 4 | 9.02 (s) | 152.76 |
| 5 | 7.36-7.40 (m) | 118.13 |
| 6 | 8.70 (d) | 146.24 |
| 7a | - | 157.85 |
| N(CH₃)₂ | 2.21 (s) | 39.23 |
| Phenyl-C1' | - | 139.96 |
2D NMR experiments are crucial for unambiguously assigning complex structures by revealing correlations between nuclei. scribd.com
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds (³JHH coupling). sdsu.edu It is instrumental in tracing out spin systems within the molecule, for example, connecting adjacent protons on the pyridine and substituent rings. sdsu.eduresearchgate.net
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly attached proton and carbon pairs (¹JCH). scribd.com This allows for the direct assignment of carbon signals based on their attached, and often more easily assigned, protons. sdsu.eduresearchgate.net
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC detects longer-range couplings between protons and carbons, typically over two or three bonds (²JCH, ³JCH). scribd.com This is particularly powerful for identifying quaternary carbons (which have no attached protons and are thus invisible in HSQC) and for connecting different fragments of a molecule. For example, correlations from the N-H proton to the carbonyl carbon (C-3) and C-1 would confirm the lactam structure. sdsu.eduresearchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY reveals through-space correlations between protons that are close to each other, regardless of whether they are connected by bonds. This is vital for determining stereochemistry and the three-dimensional conformation of the molecule in solution. researchgate.net
DOSY (Diffusion-Ordered Spectroscopy) : DOSY is a technique that separates NMR signals based on the diffusion rates of molecules in solution. It can be used to confirm that all the observed signals belong to a single molecule and to study aggregation or intermolecular interactions.
The combined interpretation of these 2D NMR spectra allows for the complete and unambiguous assignment of the complex structures of substituted this compound analogues. frontiersin.org
Mass Spectrometry (MS), including High-Resolution Mass Spectrometry (HRMS), for Molecular Formula Confirmation
Mass spectrometry is an essential tool for determining the molecular weight of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition and molecular formula. sci-hub.seclockss.org Techniques like Electrospray Ionization (ESI) are commonly used to generate ions from the pyrrolopyridine derivatives for analysis. sci-hub.sebeilstein-journals.org For example, the calculated mass for the protonated molecule [M+H]⁺ of a pyrrolo[3,4-c]carbazole derivative, C₂₈H₂₁N₂O₂⁺, was found to be 417.1603, closely matching the experimentally observed value of 417.1608, thus confirming its molecular formula. sci-hub.se
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound and its analogues, key absorptions include:
N-H stretch : A peak in the region of 3170-3400 cm⁻¹ is indicative of the N-H bond in the lactam ring. clockss.orgptfarm.pl
C=O stretch : A strong absorption between 1640 and 1716 cm⁻¹ corresponds to the carbonyl group of the lactam. clockss.orgclockss.orgptfarm.pl The exact position can be influenced by substitution and hydrogen bonding.
C=C and C=N stretches : Absorptions in the 1500-1600 cm⁻¹ region are characteristic of the aromatic pyridine ring and the pyrrole ring.
Table 2: Characteristic IR Absorption Frequencies for a this compound Analogue
1-Dimethylamino-1-phenyl-1,2-dihydropyrrolo[3,4-c]pyridin-3-one clockss.org
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch | 3173 |
X-ray Crystallography for Definitive Solid-State Structural Analysis
Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. researchgate.net This technique was used to confirm the structure of a pyrrolo[3,2-c]pyridine derivative, providing unambiguous proof of its chemical structure. researchgate.net For complex heterocyclic systems like pyrrolopyridinones, X-ray crystallography is invaluable for confirming connectivity when spectroscopic data may be ambiguous. The crystal structure of a related pyrrolo-fluorenoisoquinoline derivative revealed an almost planar molecular alignment and specific intermolecular C-H···C interactions that stabilize the crystal packing. mdpi.com
Spectroscopic Methodologies for Investigating Electronic Structure and Photophysical Properties
The investigation of the electronic structure and photophysical properties of this compound derivatives is crucial for understanding their potential in applications such as fluorescent probes and optoelectronic materials.
UV-Visible Absorption Spectroscopy : This technique provides information about the electronic transitions within the molecule. The absorption spectra of pyrrolopyridine derivatives typically show characteristic bands in the UV and visible regions, corresponding to π-π* transitions of the conjugated system.
Fluorescence Spectroscopy : Many pyrrolopyridine derivatives exhibit fluorescence. researchgate.net Fluorescence emission spectra, quantum yields, and Stokes shifts (the difference between the absorption and emission maxima) are key parameters that characterize their emissive properties. For example, the introduction of a pyrrolyl substituent to a related pyrrolizinone core significantly impacted the Stokes shifts and quantum yields. tandfonline.com Some derivatives exhibit dual emission, with different bands attributed to the pyrrolo[3,4-b]pyridin-5-one core and other parts of the molecule. frontiersin.org
Time-Resolved Spectroscopy : Techniques like time-resolved femtosecond transient absorption spectroscopy are used to study the dynamics of the excited states. researchgate.net These experiments can reveal processes such as internal conversion, intersystem crossing, and energy transfer, providing a deeper understanding of the photophysical pathways following light absorption. For instance, a study on 4-hydroxy-1H-pyrrolo[3,4-c]pyridine-1,3,6(2H,5H)-trione (HPPT) showed efficient light amplification in the fluorescence spectral range. researchgate.net
Computational and Theoretical Chemistry Approaches in 3h Pyrrolo 3,4 C Pyridin 3 One Research
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It has become a popular and versatile method in computational chemistry due to its favorable balance between accuracy and computational cost. wikipedia.org Hybrid functionals, like the widely used B3LYP, which combines theoretical exactness with empirical parameters, are frequently employed for calculations on organic molecules. wikipedia.orgrsc.org
Prediction of Electronic Structures and Molecular Orbitals
DFT calculations are instrumental in determining the ground-state electronic structure of 3H-pyrrolo[3,4-c]pyridin-3-one derivatives. By solving the Kohn-Sham equations, researchers can obtain key parameters like molecular orbital energies and geometric configurations (bond lengths and angles). mdpi.com A primary focus of this analysis is on the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy of the HOMO is related to the molecule's ability to donate electrons (its ionization potential), while the LUMO energy relates to its ability to accept electrons (its electron affinity). rsc.org The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack, respectively. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (Eg), is a critical indicator of molecular reactivity and kinetic stability. mdpi.comaustinpublishinggroup.com A smaller gap generally signifies higher chemical reactivity. mdpi.com
For instance, in a study of 4-hydroxy-1H-pyrrolo[3,4-c]pyridine-1,3,6(2H,5H)-trione (HPPT), DFT calculations using the B3LYP method were performed to analyze its electronic structure, showing good agreement with experimental data. researchgate.net Such calculations provide a foundational understanding of the molecule's intrinsic properties.
| Parameter | Description | Typical Calculated Value (Arbitrary Units) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.2 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 eV |
| HOMO-LUMO Gap (Eg) | Energy difference between HOMO and LUMO | 4.4 eV |
| Dipole Moment | Measure of molecular polarity | 3.5 D |
Simulation of Spectroscopic Properties
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study excited states and, consequently, to simulate spectroscopic properties. nih.govnih.gov By calculating the transition energies from the ground state to various excited states, TD-DFT can predict the absorption spectra (UV-Vis) of molecules like this compound. nih.gov
For example, TD-DFT calculations have been successfully used to describe the spectroscopic properties of complex dyes, including the prediction of absorption (S0 → S1) and fluorescence (S1 → S0) energies. nih.gov In a study on the pyrrolo[3,4-c]pyridine derivative HPPT, experimental absorption spectra were compared with theoretical calculations, which helped to elucidate the nature of its electronic transitions. researchgate.net The method can also be used to calculate vibrational frequencies, which can be compared with experimental Infrared (IR) and Raman spectra to confirm molecular structures. rsc.org
| Property | Experimental Value | Calculated Value |
|---|---|---|
| Absorption Maximum (λabs) | 406 nm | - |
| Fluorescence Maximum (λfl) | 523 nm | - |
| Stokes Shift | 5510 cm-1 | - |
| Fluorescence Lifetime (τ) | 3.9 ns | 4.0 ns |
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions
Molecular Dynamics (MD) simulations are a powerful computational method for analyzing the physical movements of atoms and molecules over time. nih.gov For derivatives of this compound, MD simulations provide critical insights into their conformational flexibility and their dynamic interactions with biological targets, such as proteins or enzymes. nih.gov
These simulations can model the behavior of a ligand-protein complex in a simulated physiological environment, allowing researchers to assess the stability of the binding pose predicted by molecular docking. nih.govnih.gov Key metrics such as the Root Mean Square Deviation (RMSD) are monitored to determine if the simulation has reached equilibrium and to assess the stability of the complex. nih.gov MD simulations have been used to study the binding of pyrrolo[3,4-b]pyridin-5-one derivatives to targets like the serine/threonine kinase 1 (AKT1), revealing that the complexes remained stable throughout the simulation period. nih.gov
Furthermore, MD simulations can elucidate the specific interactions that contribute to binding affinity, such as hydrogen bonds, hydrophobic interactions, and π-stacking. nih.govnih.gov By analyzing the interaction energies between the ligand and individual amino acid residues, researchers can identify the key residues responsible for anchoring the ligand in the binding pocket. mdpi.complos.org This information is invaluable for understanding the mechanism of action and for designing new derivatives with improved binding affinity and selectivity. nih.govnih.gov
Quantum Chemical Calculations for Reaction Mechanism Prediction and Energetics
Quantum chemical calculations, primarily using DFT, are employed to investigate the mechanisms of chemical reactions. This approach allows for the detailed exploration of potential energy surfaces, the identification of transition states, and the calculation of reaction barriers (activation energies).
For the synthesis of the this compound core or its derivatives, these calculations can be used to compare different proposed synthetic routes and predict the most energetically favorable pathway. For example, in a study on the formation of a related nih.govmdpi.comdithiolo[3,4-b]pyridine system, DFT calculations were used to elucidate the reaction mechanism. nih.gov The study identified the rate-limiting step as the cyclization process leading to the closure of the 1,4-dihydropyridine (B1200194) ring, calculating an activation barrier of 28.8 kcal/mol. nih.gov This type of analysis provides a deep, mechanistic understanding that complements experimental synthetic work, helping to optimize reaction conditions and improve yields.
In Silico Modeling for Structure-Activity Relationship (SAR) Prediction
In silico modeling encompasses a range of computational techniques used to predict the biological activity of chemical compounds and to develop Structure-Activity Relationships (SAR). For derivatives based on the this compound scaffold, these methods are crucial for transforming initial "hit" compounds into potent and selective "lead" compounds.
Molecular docking is a central technique in SAR studies, used to predict the preferred binding mode of a ligand to a biological target. mdpi.comrsc.org By docking a series of derivatives into the active site of a target protein, researchers can generate hypotheses about how different functional groups on the scaffold influence binding affinity. mdpi.com For instance, docking studies on pyrrolo[3,4-b]pyridin-5-ones against αβ-tubulin revealed the importance of hydrophobic-aromatic moieties for stronger interactions with the target. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) models build on this by establishing a mathematical correlation between the structural properties of a series of compounds and their measured biological activity. nih.govmdpi.com These models can then be used to predict the activity of novel, unsynthesized compounds, prioritizing the most promising candidates for synthesis and testing. nih.gov Such in silico SAR studies accelerate the drug discovery process by focusing laboratory efforts on compounds with the highest probability of success. rsc.orgsemanticscholar.org
Prediction of Synthetic Accessibility and Chemical Space Exploration
Computational methods are increasingly used to assess the synthetic accessibility of novel designed compounds and to strategically explore the vastness of chemical space. Chemical space refers to the ensemble of all possible molecules. Exploring the space around a promising scaffold like this compound can lead to the discovery of novel derivatives with improved properties. nih.govresearchgate.net
Computational tools can analyze a proposed molecular structure and estimate its synthetic feasibility based on known chemical reactions and the availability of starting materials. This helps chemists avoid pursuing synthetic targets that are likely to be intractable. Furthermore, virtual libraries of derivatives can be generated by systematically modifying the core scaffold in silico. These libraries can then be screened for desirable properties (e.g., drug-likeness, predicted activity, low toxicity) to identify promising regions of chemical space for further exploration. nih.govnih.gov This approach was used in the study of thieno[3,2-d]pyrimidin-4(3H)-one, a related scaffold, where an initial hit from a library screening was computationally and synthetically optimized to explore the surrounding chemical space, leading to a potent lead compound. nih.gov
Exploration of Biological Relevance of 3h Pyrrolo 3,4 C Pyridin 3 One Derivatives As Chemical Scaffolds
Investigation of Structure-Activity Relationships (SAR) in Pyrrolo[3,4-c]pyridine Systems
Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of the pyrrolo[3,4-c]pyridine scaffold. Research has revealed that specific structural modifications significantly influence the biological activity of these derivatives.
For derivatives of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione, several factors are key to their analgesic properties. The nature of the alkoxy substituent at the 2-position of the pyridine (B92270) ring, the length and character of the alkyl linker, and the pharmacophoric groups on the phenyl substituent at the N-4 position of an attached piperazine (B1678402) ring all play a role in the direction and strength of biological action. mdpi.com For instance, in one series, the analgesic potency was found to decrease based on the substituent on an associated benzene (B151609) ring in the order of H > OCH₃ ≥ CF₃ > Cl/F. mdpi.com Similarly, 4-alkoxy derivatives have demonstrated stronger analgesic properties than their ethoxy analogs. mdpi.com The linker connecting the core to an arylamine is also critical, with 2-hydroxypropyl linkers showing the most activity in certain series. mdpi.com Shortening this linker can alter the pharmacological profile. mdpi.com
In the context of other biological targets, specific SARs have also been established:
Aldose Reductase (AR) Inhibition: For 6-methylpyrrolo[3,4-c]pyridine-1,3-dione alkanoic acid derivatives, the presence of a carboxylic group at an appropriate distance from the core scaffold is vital for activity. nih.gov Acetic acid derivatives proved to be significantly more potent inhibitors than those with propionic or iso-propionic acid chains. nih.govresearchgate.net
InhA Enzyme Inhibition (Antimycobacterial): When investigating 1-phenyl-pyrrolo[3,4-c]pyridine-3-one derivatives as inhibitors of the Mycobacterium tuberculosis enzyme InhA, the substitution pattern on the phenyl ring was critical. nih.gov Unsubstituted or meta-substituted derivatives were the most active, while substitution at the ortho position eliminated the inhibitory activity. nih.gov
Spleen Tyrosine Kinase (SYK) Inhibition: In a series of 6-[(2-aminocyclohexyl)amino]-1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-one derivatives, a 7-fluoro substitution on the core scaffold had a significant effect on activity. nih.gov Furthermore, replacing a methylaniline group with a methylpyrazole ring enhanced the activity of the 4-fluoro derivative. nih.gov
General Potency: For another series of derivatives, a methyl group at the R¹ position was noted for its potential to improve metabolic stability. nih.gov The potency was also dependent on the R² substituent, with activity increasing for ethyl and propyl chains compared to a methyl group, while larger substituents like phenyl or cyclopentyl led to a significant loss of potency. nih.gov The introduction of a cyclohexyl group can influence a compound's lipophilicity, which is a crucial factor for its ability to cross cell membranes and exert biological effects. ontosight.ai
Potential for Activity Against Pathogenic Microorganisms
Derivatives of the pyrrolo[3,4-c]pyridine scaffold have been investigated for their ability to combat various pathogenic microorganisms.
Certain derivatives of this scaffold have demonstrated potential as antibacterial agents. Studies have shown that specific Mannich bases of 4-methyl-6-phenylpyrrolo[3,4-c]pyridine-1,3-dione exhibit moderate activity against the Gram-positive bacterium Staphylococcus aureus. nih.govptfarm.pl
Table 1: Antibacterial Activity of Selected Pyrrolo[3,4-c]pyridine Derivatives
| Compound Type | Target Organism | Activity Level | Reference(s) |
|---|
The antifungal potential of this chemical class has also been explored. Research has identified that a Mannich base derivative of 4-methyl-6-phenylpyrrolo[3,4-c]pyridine-1,3-dione was capable of reducing the growth of the fungal pathogen Candida albicans in a statistically significant manner. nih.govptfarm.pl
Table 2: Antifungal Activity of a Pyrrolo[3,4-c]pyridine Derivative
| Compound Type | Target Organism | Activity Level | Reference(s) |
|---|
A significant area of research has been the investigation of pyrrolo[3,4-c]pyridine derivatives against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. nih.gov One of the key drug targets in this bacterium is the enoyl-acyl carrier protein reductase (InhA). nih.gov
Scientists have synthesized pyrrolo[3,4-c]pyridine-3-one derivatives as novel inhibitors of the InhA enzyme. nih.gov In vitro screening of these compounds allowed for the determination of their InhA inhibition percentage and Minimum Inhibitory Concentration (MIC) against M. tuberculosis. nih.gov Another series of 7-amino-2-benzyl-4-methyl-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine derivatives was also assessed for antimycobacterial activity, with esters showing good activity while nitriles and amides were not active. nih.govmdpi.com
Table 3: Antimycobacterial Activity of Pyrrolo[3,4-c]pyridine Derivatives
| Derivative Series | Target | Finding | Reference(s) |
|---|---|---|---|
| 1-Phenyl-pyrrolo[3,4-c]pyridine-3-one derivatives | InhA enzyme of M. tuberculosis | Active inhibitors; SAR showed ortho-substitution abolished activity. | nih.gov |
| 7-Amino-2-benzyl-4-methyl-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine derivatives (Esters) | M. tuberculosis | Good in vitro activity (MIC₉₀ <0.15 µM). | nih.gov, mdpi.com |
Research into Analgesic and Sedative Properties of Pyrrolo[3,4-c]pyridin-3-one Analogues
A primary focus of research into pyrrolo[3,4-c]pyridine derivatives has been their potential as analgesic and sedative agents. nih.govmdpi.com Numerous studies have synthesized and evaluated analogues, particularly derivatives of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione, for their pain-relieving and central nervous system depressant effects. nih.govmdpi.com
The analgesic action of these compounds has been confirmed in various animal models, such as the hot-plate and writhing tests. nih.govmdpi.comptfarm.pl In the writhing test, which is particularly sensitive to peripherally acting analgesics, many tested derivatives showed analgesic activity superior to that of the reference drug acetylsalicylic acid (ASA). nih.govmdpi.comptfarm.pl Notably, the activity of some derivatives was found to be comparable to or even stronger than that of morphine in this model. mdpi.comptfarm.pl For example, imides 9 and 11 from one study showed potent activity similar to morphine. mdpi.com
In addition to their analgesic effects, these compounds have been shown to possess sedative properties. Studies indicated that tested pyrrolo[3,4-c]pyridine-1,3(2H)-diones significantly suppressed the spontaneous locomotor activity of mice. nih.govmdpi.com One derivative, compound 32 , was identified as having the most potent sedative effect in its series. nih.gov
Table 4: Analgesic Activity of Selected 1H-Pyrrolo[3,4-c]pyridine-1,3(2H)-dione Derivatives in the Writhing Test
| Compound | ED₅₀ (mg/kg) | Reference Drug ED₅₀ (mg/kg) | Finding | Reference(s) |
|---|---|---|---|---|
| Derivative 9 | 3.25 | Morphine = 2.44 | Activity similar to morphine | mdpi.com |
| Derivative 11 | 3.67 | Morphine = 2.44 | Activity similar to morphine | mdpi.com |
| All tested derivatives (8-15) | 3.25 - 19.2 | ASA = 39.15 | More active than Aspirin (ASA) | mdpi.com |
Exploration of Antitumor Potential in Pyrrolo[3,4-c]pyridine Scaffolds
The pyrrolo[3,4-c]pyridine framework is also being explored for its potential in developing new anticancer agents. nih.govptfarm.plontosight.ai Various derivatives have been synthesized and evaluated for their cytotoxicity against different cancer cell lines. nih.gov
One study reported a 3,5-bis(4-fluorobenzylidene)-1-(1,1,3,3-tetramethyl-1,2-dihydropyrrolo[3,4-c]pyridin-6-yl)piperidin-4-on N-oxide derivative that exhibited moderate cytotoxicity against ovarian cancer cells while showing limited toxicity toward breast cancer and noncancerous cardiac cell lines. nih.gov In another investigation, a series of 4-methyl-6-phenylpyrrolo[3,4-c]pyridine-1,3-dione derivatives, specifically Mannich bases, were found to be the most active, with IC₅₀ values in the range of 19–29 µg/mL. nih.gov
The mechanism of action has also been a subject of study. For example, derivatives of 4-methyl-2-[1-(2,2,2,-trifluoroethyl)-1H-pyrazol-4-yl]-1H-pyrrolo[3,4-c]pyridine-3,6-dione were synthesized as potential inhibitors of phosphoinositide 3-kinases (PI3Ks), which are crucial enzymes in cellular processes like growth and proliferation. nih.gov One such derivative showed high affinity for PI3Kγ. nih.gov
Table 5: Antitumor Activity of Selected Pyrrolo[3,4-c]pyridine Derivatives
| Derivative Series | Target Cell Lines / Enzyme | Finding | Reference(s) |
|---|---|---|---|
| 3,5-bis(4-fluorobenzylidene)...piperidin-4-on N-oxide (18 ) | Ovarian and breast cancer cells | Moderate cytotoxicity against ovarian cancer cells. | nih.gov |
| Mannich bases of 4-methyl-6-phenyl-pyrrolo[3,4-c]pyridine-1,3-dione (20g-s ) | In vitro antitumor screen | Most active in their series with IC₅₀ values of 19–29 µg/mL. | nih.gov |
Inhibition of Enzyme Targets and Signaling Pathways
Derivatives of the 3H-pyrrolo[3,4-c]pyridin-3-one scaffold have been identified as inhibitors of several key enzymes and signaling pathways, highlighting their therapeutic potential.
Phosphoinositide 3-Kinases (PI3Ks) Inhibition: PI3Ks are crucial intracellular lipid signaling enzymes involved in vital cellular processes such as growth, proliferation, and survival. nih.gov Their inhibition is a key strategy in anticancer therapy. nih.gov Research has led to the synthesis of 4-methyl-2-[1-(2,2,2,-trifluoroethyl)-1H-pyrazol-4-yl]-1H-pyrrolo[3,4-c]pyridine-3,6-dione derivatives, which have been investigated for their potential to inhibit PI3Ks. nih.gov
Spleen Tyrosine Kinase (SYK) Inhibition: SYK is another important target in drug discovery. Researchers have prepared 6-[(2-aminocyclohexyl)amino]-1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-one derivatives as SYK inhibitors. nih.gov It was found that 4-(3-methylanilino)-substituted compounds showed good enzymatic and cellular potency. nih.gov The introduction of a 7-fluoro substituent significantly impacted activity, and replacing methylaniline with a methylpyrazole ring further increased the activity of the 4-fluoro derivative, leading to a compound with a superior in vitro profile and selectivity for kinases like SYK and FLT3. nih.gov
Hematopoietic Progenitor Kinase 1 (HPK1) Inhibition: HPK1 is known to negatively regulate T-cell responses. google.com Inhibiting HPK1 can enhance anti-tumor immunity. google.com Novel 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one derivatives have been developed as HPK1 inhibitors for cancer treatment. google.com
InhA Enzyme Inhibition: The InhA enzyme is a critical target in the development of treatments for mycobacterial diseases. Pyrrolo[3,4-c]pyridine-3-one derivatives have been synthesized and screened as new inhibitors of this enzyme. nih.gov The substitution pattern on the phenyl ring was found to be crucial, with unsubstituted or meta-substituted derivatives showing the most activity. nih.gov
Cytochrome bc1 Complex Inhibition: A series of pyrrolo[3,4-c]pyridine-1,3(2H)-diones has been identified as a novel class of antimycobacterial agents that target the cytochrome bc1 complex, a validated drug target in Mycobacterium tuberculosis. acs.org
Cell Cycle Modulation Studies (Theoretical)
The modulation of the cell cycle is a fundamental approach in cancer therapy. Theoretical studies and in silico analyses suggest the potential of pyrrolo[3,4-c]pyridine derivatives in this area.
Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis. rsc.org While direct studies on this compound are limited, related pyrrolo[3,4-b]pyridin-5-one derivatives have been shown through molecular docking to potentially interact with CDK4, a protein that regulates cell cycle progression. mdpi.com This suggests that the broader pyrrolopyridine scaffold has the potential for cell cycle modulation.
Induction of Apoptosis: Some pyrrole (B145914) analogs have been shown to induce cell cycle arrest at the G1 phase and promote apoptosis in cancer cell lines. nih.gov For instance, a pyrrole derivative with trifluoro, phosphonyl, and phenyl groups significantly inhibited cell cycle progression. nih.gov This indicates the potential for derivatives of the this compound scaffold to be designed with similar apoptosis-inducing capabilities.
Antidiabetic Activity Studies of Pyrrolo[3,4-c]pyridine Derivatives
Several derivatives of the pyrrolo[3,4-c]pyridine scaffold have demonstrated promising antidiabetic properties through various mechanisms. mdpi.comresearchgate.net
Enhancing Insulin (B600854) Sensitivity: Certain 4-phenoxy-6-methyl-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives have been shown to increase the insulin sensitivity of mouse adipocytes by 7.4–37.4%. mdpi.com The nature of the substituent in the para position of the phenyl ring was found to influence this activity, with derivatives having 4-phenoxy, 4-(4-iodophenoxy), 4-(3,4-dichlorophenoxy), and 4-(4-methylphenoxy) groups increasing insulin sensitivity by over 30%. mdpi.com These compounds are believed to lower blood glucose levels by stimulating glucose uptake into muscle and fat cells. mdpi.comresearchgate.net
Aldose Reductase Inhibition: Aldose reductase is an enzyme implicated in the development of diabetic complications. jchemrev.com Synthetic [pyrrolo[3,4-c]pyridine-1,3(2H)-dion-2-yl]alkanoic acid derivatives have been evaluated for their in vitro inhibitory activity against rat lens aldose reductase. jchemrev.com Acetic acid derivatives were found to be more effective inhibitors than the corresponding propionic acid derivatives. jchemrev.com
GPR119 Agonism: G protein-coupled receptor 119 (GPR119) is a target for the development of new antidiabetic drugs. Pyrrolo[3,4-c]pyridine-1,3-dione derivatives bearing a 4-chloro-N-phenyl-benzenesulfonamide substituent have been investigated as GPR119 agonists. researchgate.net
Anti-Inflammatory Activity Research
The anti-inflammatory potential of pyrrolo[3,4-c]pyridin-3-one and its derivatives has been explored through the inhibition of key inflammatory enzymes. nih.gov
Matrix Metalloproteinases (MMPs) Inhibition: MMPs are involved in tissue degradation and are implicated in conditions like arthritis. nih.gov A synthesized derivative, 5-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-2-{[(4'-chloro[1,1'-biphenyl]-4-yl)sulfanyl]methyl}-N-hydroxypentanamide, has been studied in this context. nih.gov
Cyclooxygenase (COX) Inhibition: COX enzymes are central to the inflammatory process. nih.gov Newly designed N-substituted 3,4-pyrroledicarboximides, which share structural similarities with the pyrrolo[3,4-c]pyridine core, have been shown to inhibit both COX-1 and COX-2. semanticscholar.org Furthermore, 2-((tetrahydrofuran-2-yl)methyl)-2H-pyrrolo[3,4-c]pyridine-1,3-dione demonstrated 26% anti-inflammatory activity at a dose of 50 mg/kg. mdpi.comnih.gov
| Compound/Derivative Class | Target Enzyme/Pathway | Observed Effect | Reference |
| 4-Phenoxy-6-methyl-pyrrolo[3,4-c]pyridine-1,3(2H)-diones | Insulin Signaling | Increased insulin sensitivity in adipocytes | mdpi.com |
| [Pyrrolo[3,4-c]pyridine-1,3(2H)-dion-2-yl]alkanoic acids | Aldose Reductase | Inhibition of rat lens aldose reductase | jchemrev.com |
| Pyrrolo[3,4-c]pyridine-1,3-diones with 4-chloro-N-phenyl-benzenesulfonamide | GPR119 | Agonistic activity | researchgate.net |
| 5-(1,3-Dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-... | MMPs | Investigated for inhibitory potential | nih.gov |
| 2-((Tetrahydrofuran-2-yl)methyl)-2H-pyrrolo[3,4-c]pyridine-1,3-dione | General Inflammation | 26% anti-inflammatory activity | mdpi.comnih.gov |
| N-Substituted 3,4-pyrroledicarboximides | COX-1 and COX-2 | Inhibition of both enzymes | semanticscholar.org |
Anti-HIV Activity Investigations of Pyrrolo[3,4-c]pyridin-3-one Scaffolds
The pyrrolo[3,4-c]pyridin-3-one scaffold has served as a template for the development of novel anti-HIV agents, primarily targeting the HIV-1 integrase enzyme. nih.gov
A series of 7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylates were synthesized and evaluated for their anti-HIV-1 activity. nih.govhilarispublisher.com Many of these compounds displayed moderate to potent activity against HIV-1 replication. nih.govhilarispublisher.com The structural features influencing this activity were systematically investigated:
Substituent at Position 4: The ester substituent at the 4-position was found to have a significant impact on the antiviral potency. nih.gov
Linker Length: The distance between the pyrrolopyridine core and an attached phenyl ring was also a critical determinant of activity. nih.gov
Potent Derivatives: Derivatives with an ethyl ester at R, an ethoxy group at R¹, and specific phenyl or indolyl groups at R² exhibited strong activity, with EC₅₀ values below 10 µM. nih.gov The most active compound identified was ethyl 2-(4-fluorophenethyl)-7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate, which showed a significant anti-HIV-1 activity with an EC₅₀ of 1.65 µM and a therapeutic index of 7.98. nih.gov
Further modifications, such as the synthesis of 2-(3-chloro-4-fluorobenzyl)-7-hydroxy-1H-pyrrolo[3,4-c]pyridine-1,3,6(2H,5H)-trione derivatives, have also been explored. nih.gov These studies suggest that the pyrrolo[3,4-c]pyridine-1,3,6-trione scaffold could be used to create compounds that are less susceptible to mutations in HIV-1 integrase, indicating a promising future for these derivatives in AIDS treatment. nih.gov Additionally, quantitative structure-activity relationship (QSAR) studies have been conducted on related 3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrazole-4,6-dione derivatives to guide the design of new compounds with improved anti-HIV activities. dergipark.org.tr
| Compound Series | Key Structural Features | Anti-HIV-1 Activity (EC₅₀) | Reference |
| 7-Hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylates | Varied substituents at positions 2 and 4 | Moderate to potent (<10 µM for active compounds) | nih.govhilarispublisher.com |
| Ethyl 2-(4-fluorophenethyl)-7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate | 4-fluorophenethyl group at N-2 | 1.65 µM | nih.gov |
| 2-(3-Chloro-4-fluorobenzyl)-7-hydroxy-1H-pyrrolo[3,4-c]pyridine-1,3,6(2H,5H)-triones | Trione scaffold | Potentially insensitive to HIV-1 integrase mutations | nih.gov |
General Mechanisms of Action Hypotheses for Pyrrolo[3,4-c]pyridin-3-one Bioactivity
The diverse biological activities of this compound derivatives stem from their ability to interact with a variety of biological targets. The core scaffold provides a versatile platform for structural modifications, allowing for the fine-tuning of activity and selectivity.
The mechanism often involves the inhibition of key enzymes through competitive or non-competitive binding. For instance, in the case of kinase inhibition, these compounds can occupy the ATP-binding site, preventing the phosphorylation of downstream substrates and thereby disrupting signaling pathways crucial for cell survival and proliferation. nih.gov The anti-inflammatory effects are largely attributed to the inhibition of enzymes like COX and MMPs, which are central to the production of inflammatory mediators and tissue degradation. nih.govsemanticscholar.org
In their role as antidiabetic agents, the derivatives can enhance insulin signaling pathways, leading to increased glucose uptake, or inhibit enzymes like aldose reductase, which is involved in diabetic complications. mdpi.comjchemrev.com The anti-HIV activity is primarily achieved by targeting the viral enzyme integrase, which is essential for the integration of the viral genome into the host cell's DNA. nih.gov The pyrrolopyridine core, often with specific functional groups, can chelate the metal ions in the enzyme's active site, thus blocking its function. hilarispublisher.com
Emerging Applications and Future Research Trajectories for 3h Pyrrolo 3,4 C Pyridin 3 One
Utilization as Versatile Synthetic Intermediates in Complex Molecule Construction
The unique bicyclic structure of 3H-pyrrolo[3,4-c]pyridin-3-one, containing both a pyrrole (B145914) and a pyridine (B92270) ring, makes it a valuable scaffold and versatile intermediate in the synthesis of more complex molecules. nih.gov Its functional groups, including the lactam moiety, are reactive and allow for various chemical transformations. biosynth.com
Researchers have successfully utilized pyrrolo[3,4-c]pyridine derivatives as starting materials to construct intricate molecular architectures. For instance, the core structure can be modified by introducing different substituents on the pyrrole and pyridine rings to create a library of analogues. nih.gov These modifications are crucial for developing new compounds with specific biological activities. One common strategy involves the N-alkylation of the pyrrole ring, followed by further reactions to build upon the core structure. nih.gov
The development of one-pot synthesis methods, such as the Ugi-Zhu three-component reaction coupled with a cascade process, has enabled the efficient assembly of complex polyheterocyclic pyrrolo[3,4-b]pyridin-5-ones. nih.govmdpi.com This approach demonstrates the high atom economy and potential for creating diverse molecular frameworks from simple starting materials. nih.gov Such methodologies are significant in organic and medicinal chemistry for generating novel N-containing heterocyclic compounds. nih.gov
Role in Medicinal Chemistry Lead Optimization and Drug Discovery Programs
The this compound scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple biological targets with high affinity. This property makes it an excellent starting point for lead optimization in drug discovery programs. nih.govnih.gov
Numerous studies have demonstrated the broad spectrum of pharmacological activities associated with pyrrolo[3,4-c]pyridine derivatives, including analgesic, sedative, and anticancer properties. nih.govmdpi.com For example, derivatives of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones have shown potent analgesic activity in preclinical models. nih.govmdpi.com
The process of lead optimization often involves modifying a lead compound to improve its potency, selectivity, and pharmacokinetic properties. scienceopen.com In the context of this compound, this can involve:
Structural Simplification: Reducing the molecular weight and complexity of a lead compound to enhance its "drug-likeness" and improve its pharmacokinetic profile. scienceopen.com
Substitution and Derivatization: Introducing various functional groups to the core scaffold to explore structure-activity relationships (SAR). For instance, substituting the phenyl ring at different positions can significantly impact the biological activity of the resulting compounds. nih.gov
Bioisosteric Replacement: Replacing parts of the molecule with other groups that have similar physical or chemical properties to enhance target binding or metabolic stability. chemenu.com
A notable example is the discovery of N-(3-(1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-yloxy)phenyl)benzenesulfonamides as GPR119 agonists, where modifications to the pyridylphthalimide motif led to a potent and metabolically stable compound. nih.gov
Potential in Materials Science and Optics, particularly due to π-conjugation
The extended π-conjugated system of the this compound core and its derivatives imparts interesting photophysical properties, making them promising candidates for applications in materials science and optics. frontiersin.org π-conjugated materials are known for their use in organic electronic devices such as organic field-effect transistors (OFETs), solar cells, and sensors. frontiersin.org
The ability to tune the electronic properties of these molecules by introducing different substituents allows for the design of materials with specific absorption and emission characteristics. For example, diketopyrrolo[3,4-c]pyrrole (DPP)-based polymers, which share a similar structural motif, have been developed as fluoride (B91410) anion sensors that exhibit a visible color change upon detection. frontiersin.org
Furthermore, the introduction of chirality into π-conjugated systems can lead to materials with unique chiroptical properties, which are relevant for applications in circularly polarized organic light-emitting diodes (CP-OLEDs) and other optoelectronic devices. rsc.org The self-assembly of these chiral molecules can lead to the formation of well-ordered thin films with enhanced charge transport properties. rsc.org The synthesis of polyheterocyclic pyrrolo[3,4-b]pyridin-5-ones with high π-conjugation has been highlighted for their potential in medicinal chemistry and optics. mdpi.com
Development of Novel Derivatization Methodologies
The exploration of the full potential of the this compound scaffold relies on the development of new and efficient methods for its derivatization. acs.org Researchers are continuously working on novel synthetic strategies to access a wider range of analogues with diverse functionalities.
Recent advancements include:
Multicomponent Reactions (MCRs): MCRs, such as the Ugi-Zhu reaction, have proven to be powerful tools for the one-pot synthesis of complex pyrrolo[3,4-b]pyridin-5-ones. nih.govmdpi.com These reactions offer high efficiency and atom economy. nih.gov
Cascade Reactions: The coupling of multiple reaction steps into a single synthetic operation, known as a cascade reaction, has been employed to construct the pyrrolo[3,4-c]pyridine core and its derivatives. nih.govmdpi.com
Click Chemistry: This concept involves using highly efficient and specific reactions to link molecular building blocks. It has been utilized in the synthesis of complex polyheterocyclic systems containing the pyrrolo[3,4-b]pyridin-5-one core. mdpi.com
Green Synthesis Approaches: There is a growing interest in developing environmentally friendly synthetic methods. For example, a catalyst-free synthesis of pyrrolo[3,4-c]quinoline-1,3-diones in ethanol (B145695) has been reported as a green and sustainable strategy. nih.govresearchgate.net Another approach describes a non-catalytic, diastereoselective synthesis of bis-pyrrolo isoxazoles in water, highlighting a move towards more sustainable chemical processes. rsc.org
These novel methodologies not only expand the chemical space around the this compound scaffold but also contribute to the principles of green chemistry by reducing waste and improving efficiency. nih.govresearchgate.netrsc.org
Integration of Artificial Intelligence and Machine Learning in Pyrrolo[3,4-c]pyridin-3-one Research
Artificial intelligence (AI) and machine learning (ML) are increasingly being integrated into various stages of drug discovery and materials science research, and their application to the study of this compound and its derivatives holds significant promise. researchgate.netnih.gov
Potential applications of AI and ML in this field include:
Predictive Modeling: ML algorithms can be trained on existing data to predict the biological activity, physicochemical properties, and toxicity of novel this compound analogues before they are synthesized. mdpi.com This can help prioritize the most promising candidates for synthesis and testing, thereby saving time and resources.
De Novo Design: AI models can be used to generate new molecular structures with desired properties. For example, generative models could design novel this compound derivatives that are predicted to have high affinity for a specific biological target.
Structure-Activity Relationship (SAR) Analysis: AI can help to identify complex patterns and relationships within large datasets of chemical structures and their corresponding biological activities. rsc.org This can provide valuable insights for lead optimization and the design of more potent and selective compounds.
Reaction Prediction and Synthesis Planning: ML models can predict the outcomes of chemical reactions and assist in the design of efficient synthetic routes for new this compound derivatives.
The use of in silico studies, including molecular docking and quantitative structure-activity relationship (QSAR) analysis, is already a common practice in the research of pyrrolo[3,4-b]pyridin-5-ones to understand their interactions with biological targets and to guide the design of new compounds. mdpi.comnih.gov The integration of more advanced AI and ML techniques is expected to further accelerate the discovery and development of new drugs and materials based on the this compound scaffold.
Opportunities for Sustainable and Green Synthesis of Pyrrolo[3,4-c]pyridin-3-one Analogues
The principles of green chemistry are becoming increasingly important in chemical synthesis, aiming to reduce the environmental impact of chemical processes. There are significant opportunities to develop more sustainable and eco-friendly methods for the synthesis of this compound and its analogues.
Key areas of focus for green synthesis include:
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or ethanol. nih.govresearchgate.netrsc.org
Catalyst-Free Reactions: Developing reactions that proceed efficiently without the need for a catalyst, which can often be a source of waste and toxicity. nih.govresearchgate.net
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thus minimizing waste. nih.gov Multicomponent reactions are a prime example of atom-economical processes. nih.gov
Energy Efficiency: Utilizing milder reaction conditions, such as lower temperatures, or employing energy-efficient techniques like microwave irradiation. mdpi.comrsc.org
Use of Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources.
Recent research has already demonstrated the feasibility of green approaches for the synthesis of related heterocyclic systems. For instance, a catalyst-free synthesis of pyrrolo[3,4-c]quinoline-1,3-diones in ethanol has been reported. nih.govresearchgate.net Similarly, a diastereoselective synthesis of bis-pyrrolo isoxazoles has been achieved in water at a relatively low temperature. rsc.org These examples highlight the potential for developing cleaner and more sustainable synthetic routes to this compound analogues, which is crucial for the long-term viability and environmental responsibility of their production.
Q & A
Q. How can synthesis protocols for 3H-pyrrolo[3,4-c]pyridin-3-one derivatives be optimized to improve yield and purity?
- Methodological Answer : Optimization requires systematic evaluation of reaction parameters:
-
Reagent selection : Use catalysts like Pd(PPh₃)₄ for Suzuki-Miyaura couplings (e.g., introducing aryl groups at position 5) .
-
Temperature control : Higher temperatures (e.g., 105°C in toluene/EtOH) enhance cross-coupling efficiency .
-
Purification : Silica gel chromatography (for intermediates) and recrystallization (for final products) improve purity, as seen in the isolation of 3,5-disubstituted pyrrolo[2,3-b]pyridines .
-
Protecting groups : Tosyl (Ts) groups stabilize intermediates during iodination or bromination steps, as demonstrated in the synthesis of 5-bromo-3-iodo derivatives (95% yield) .
- Data Table : Synthesis Conditions from & 6
| Compound | Key Reagents/Conditions | Yield |
|---|---|---|
| 13 | MnO₂, CH₂Cl₂ | 49% |
| 14 | KOH, EtOH, 80°C | 76% |
| 15 | NIS, acetone | 92% |
| 16 | NaH, TsCl, THF | 95% |
Q. What purification strategies are effective for isolating this compound analogs?
- Methodological Answer :
- Liquid-liquid extraction : Separate polar byproducts using water/EtOAc partitioning, as applied in isolating deprotected pyrrolo-pyridines .
- Chromatography : Use silica gel TLC or column chromatography with gradients of hexane/EtOAc for intermediates .
- Recrystallization : Ethanol or THF solvents yield high-purity crystals, especially for halogenated derivatives .
Q. How can analytical techniques resolve structural ambiguities in pyrrolo-pyridine derivatives?
- Methodological Answer :
- NMR spectroscopy : Compare ¹H/¹³C NMR shifts of substituents (e.g., benzoyl vs. methoxyphenyl groups) to confirm regioselectivity .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular formulas, particularly for halogenated analogs (e.g., bromo/iodo derivatives) .
- X-ray crystallography : Resolve stereochemical ambiguities in complex derivatives, though this requires single-crystal samples .
Q. What experimental designs are suitable for studying reaction mechanisms in pyrrolo-pyridine synthesis?
- Methodological Answer :
- Kinetic studies : Monitor reaction progress via TLC or in-situ IR spectroscopy to identify rate-determining steps.
- Isotopic labeling : Use deuterated solvents or reagents to trace proton transfer pathways in cyclization steps.
- Computational modeling : Apply quantum chemical calculations (e.g., DFT) to predict transition states, as advocated by ICReDD for reaction path optimization .
Advanced Research Questions
Q. How can contradictory structure-activity relationship (SAR) data for this compound derivatives be resolved?
- Methodological Answer :
- Multivariate analysis : Use factorial design (e.g., Taguchi or Box-Behnken) to decouple interdependent variables like substituent electronic effects and steric hindrance .
- In-silico docking : Simulate binding interactions with biological targets (e.g., kinases) to rationalize activity disparities, aligning with ICReDD’s computational-experimental feedback loop .
- Meta-analysis : Aggregate data from multiple SAR studies to identify trends obscured by experimental noise .
Q. What strategies mitigate challenges in heterogeneous reaction systems for pyrrolo-pyridine synthesis?
- Methodological Answer :
- Phase-transfer catalysts : Enhance solubility of polar intermediates in non-polar solvents (e.g., TBAB in THF) .
- Membrane technologies : Apply selective membranes to remove byproducts in real-time, improving reaction efficiency .
- Photocatalysis : Use TiO₂-based catalysts under UV light to drive challenging cyclization steps, as explored in photoactivity studies .
Q. How can computational tools accelerate the design of novel this compound analogs?
- Methodological Answer :
- Reaction prediction algorithms : Deploy AI-driven platforms (e.g., Chematica) to propose viable synthetic routes .
- Molecular dynamics simulations : Model solvent effects and intermediate stability to prioritize experimental conditions .
- Data mining : Extract reaction templates from databases (e.g., Reaxys) to identify underutilized transformations .
Q. What methodologies address reproducibility issues in catalytic cross-coupling reactions for pyrrolo-pyridines?
- Methodological Answer :
- Standardized protocols : Pre-dry solvents and reagents to minimize moisture-sensitive side reactions .
- Process control systems : Implement inline analytics (e.g., PAT tools) to monitor critical parameters like temperature and pH .
- Robustness testing : Use Plackett-Burman designs to identify factors causing variability (e.g., catalyst loading, stirring rate) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
